molecular formula C13H15N3O4S B14004409 2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]indazole-3-carbothioamide CAS No. 31899-59-9

2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]indazole-3-carbothioamide

Cat. No.: B14004409
CAS No.: 31899-59-9
M. Wt: 309.34 g/mol
InChI Key: IIAFAZNQIWSUBY-UHFFFAOYSA-N
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Description

2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]indazole-3-carbothioamide is a complex organic compound that features a unique structure combining an indazole ring with a carbohydrate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]indazole-3-carbothioamide typically involves multiple steps, starting with the preparation of the indazole core. The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones. The carbohydrate moiety, specifically the oxolan ring, is introduced through glycosylation reactions. The final step involves the formation of the carbothioamide group, which can be achieved through the reaction of the corresponding amine with carbon disulfide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions. Additionally, purification techniques such as chromatography and crystallization would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]indazole-3-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups present in the compound can be oxidized to form ketones or aldehydes.

    Reduction: The carbothioamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Electrophilic substitution reactions can be facilitated using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups onto the indazole ring.

Scientific Research Applications

2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]indazole-3-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]indazole-3-carbothioamide involves its interaction with specific molecular targets. The indazole ring can bind to enzyme active sites, potentially inhibiting their activity. The carbohydrate moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems. The carbothioamide group can form covalent bonds with target proteins, leading to their inactivation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]indazole-3-carbothioamide is unique due to its combination of an indazole ring with a carbohydrate moiety and a carbothioamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

31899-59-9

Molecular Formula

C13H15N3O4S

Molecular Weight

309.34 g/mol

IUPAC Name

2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]indazole-3-carbothioamide

InChI

InChI=1S/C13H15N3O4S/c14-12(21)9-6-3-1-2-4-7(6)15-16(9)13-11(19)10(18)8(5-17)20-13/h1-4,8,10-11,13,17-19H,5H2,(H2,14,21)

InChI Key

IIAFAZNQIWSUBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N(N=C2C=C1)C3C(C(C(O3)CO)O)O)C(=S)N

Origin of Product

United States

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